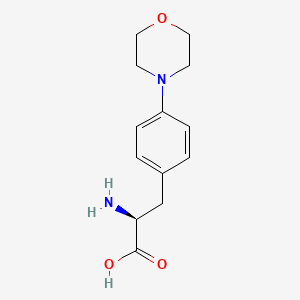
1R-Dapagliflozin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1R-Dapagliflozin is a sodium-glucose cotransporter 2 inhibitor used primarily in the management of type 2 diabetes mellitus. It works by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine. This mechanism helps in lowering blood glucose levels and improving glycemic control in diabetic patients .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1R-Dapagliflozin involves several steps, starting with the protection of gluconolactone using trimethylsilyl chloride. This protected intermediate is then treated with aryl lithium, followed by acetylation and reduction steps to yield the final product . The key steps include:
- Protection of gluconolactone with trimethylsilyl chloride.
- Reaction with aryl lithium to form an intermediate.
- Acetylation of the intermediate.
- Reduction using triethylsilane and boron trifluoride diethyl etherate.
Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of an acetylated intermediate in the presence of an alkali metal hydroxide such as lithium hydroxide or sodium hydroxide. This process minimizes impurities and ensures a high yield of the final product .
Analyse Chemischer Reaktionen
1R-Dapagliflozin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxo dapagliflozin.
Reduction: Reduction reactions can yield benzylic hydroxy dapagliflozin.
Substitution: Substitution reactions can produce desethyl dapagliflozin.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as triethylsilane and boron trifluoride diethyl etherate are used.
Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
- Oxo dapagliflozin
- Benzylic hydroxy dapagliflozin
- Desethyl dapagliflozin
Wissenschaftliche Forschungsanwendungen
1R-Dapagliflozin has a wide range of applications in scientific research:
- Chemistry: It is used as a model compound for studying sodium-glucose cotransporter 2 inhibitors.
- Biology: Research focuses on its effects on glucose metabolism and insulin sensitivity.
- Medicine: It is extensively studied for its therapeutic effects in managing type 2 diabetes, heart failure, and chronic kidney disease .
- Industry: It is used in the development of new antidiabetic drugs and formulations .
Wirkmechanismus
1R-Dapagliflozin inhibits the sodium-glucose cotransporter 2, which is primarily located in the proximal tubule of the nephron. By inhibiting this transporter, it reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion. This mechanism helps in lowering blood glucose levels and improving glycemic control . Additionally, it reduces sodium reabsorption, which may have beneficial effects on cardiovascular and renal functions .
Vergleich Mit ähnlichen Verbindungen
1R-Dapagliflozin is part of a class of drugs known as sodium-glucose cotransporter 2 inhibitors. Similar compounds include:
- Canagliflozin
- Empagliflozin
- Ipragliflozin
Uniqueness: this compound is unique in its high selectivity for sodium-glucose cotransporter 2, which contributes to its efficacy in lowering blood glucose levels with a lower risk of hypoglycemia compared to other antidiabetic agents .
Eigenschaften
IUPAC Name |
(2R,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHXJTBJCFBINQ-YMQHIKHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B571524.png)

![N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B571529.png)






![(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine](/img/structure/B571544.png)

